Rhod-2 AM
Overview
Description
Rhod-2 AM is a cell-permeant, visible light-excitable, high-affinity calcium ion indicator. It is widely used in scientific research to measure intracellular calcium levels. The compound is particularly useful in cells and tissues with high levels of autofluorescence and for detecting calcium release generated by photoreceptors and photoactivatable chelators .
Mechanism of Action
Target of Action
Rhod-2 AM is primarily targeted towards calcium ions (Ca2+) within cells . It is a high-affinity Ca2+ indicator that fluoresces in the presence of Ca2+ .
Mode of Action
This compound is an acetoxymethyl ester derivative of Rhod-2 . It enters the cell in its non-fluorescent, AM ester form . Once inside the cell, it is hydrolyzed by cellular endogenous esterases to produce Rhod-2 . This Rhod-2 then binds to Ca2+ and fluoresces . The fluorescence signal intensity of Rhod-2 increases over 100 times upon binding to Ca2+ .
Biochemical Pathways
The primary biochemical pathway affected by this compound involves the regulation of intracellular calcium levels . Disruption in intracellular calcium ion (Ca2+) homeostasis can have major effects on health . Persistent Ca2+ overload induces mitochondrial permeability transition pore (MPTP) opening, which prompts mitochondrial release of calcium (mCICR) and reactive oxygen species (ROS) into the cytosol .
Pharmacokinetics
This compound is cell-permeable, allowing it to easily enter cells . Once inside the cell, it is hydrolyzed by endogenous esterases, resulting in the intracellular accumulation of Rhod-2 . The dissociation constant of Rhod-2 with calcium (Kd=1.0 mM) is the highest of all the fluorescent calcium probes, providing a wider range for monitoring calcium concentration .
Result of Action
The result of this compound’s action is the generation of a fluorescent signal that is proportional to the concentration of Ca2+ within the cell . This allows for the monitoring of intracellular calcium levels . This compound selectively accumulates within mitochondria and, as a result, is commonly used to monitor calcium changes within this organelle .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of serum in the culture medium can affect the entry of this compound into cells, as esterases in the serum can hydrolyze the AM ester . Additionally, the presence of phenol red in the culture medium can cause a slight increase in background fluorescence . Therefore, it is recommended to remove as much of the culture medium as possible before adding the this compound working solution .
Biochemical Analysis
Biochemical Properties
Rhod-2 AM plays a significant role in biochemical reactions, particularly those involving Ca2+. Once inside the cell, it is hydrolyzed by cellular endogenous esterases to form Rhod-2, which binds to Ca2+ . This binding results in an increase in fluorescence, making this compound a valuable tool for detecting changes in intracellular Ca2+ concentrations . The dissociation constant (Kd) for Ca2+ in the absence of Mg2+ is approximately 570 nM .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It is used to quantify intracellular Ca2+ concentrations, allowing non-invasive measurement of calcium ions in live cells . The compound influences cell function by enabling the detection of Ca2+ release generated by photoreceptors and photoactivatable chelators . It can also impact cell signaling pathways, gene expression, and cellular metabolism through its interactions with Ca2+ .
Molecular Mechanism
The molecular mechanism of action of this compound involves its transformation within the cell and its interaction with Ca2+. Upon entering the cell, this compound is hydrolyzed by endogenous esterases to form Rhod-2 . This Rhod-2 then binds to Ca2+, resulting in a fluorescence increase . This fluorescence can be detected and quantified, providing a measure of the intracellular Ca2+ concentration .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is susceptible to hydrolysis, particularly in solution . Therefore, it is recommended that stock solutions of this compound be used as soon as possible after preparation to avoid decomposition and subsequent loss of cell loading capacity . Despite this, this compound can be stored for at least six months in the vials as received .
Metabolic Pathways
This compound is involved in metabolic pathways related to Ca2+. It enables the detection and quantification of changes in intracellular Ca2+ concentrations
Transport and Distribution
This compound is transported into cells due to its cell-permeable nature . Once inside the cell, it is hydrolyzed to form Rhod-2, which then binds to Ca2+ . The AM ester form of Rhod-2 is cationic, which promotes its potential-driven uptake into mitochondria .
Subcellular Localization
This compound localizes to the mitochondria within cells . This localization is due to the cationic nature of the AM ester form of Rhod-2, which promotes its potential-driven uptake into mitochondria . Once in the mitochondria, this compound is hydrolyzed to form Rhod-2, which can then bind to Ca2+ .
Preparation Methods
Synthetic Routes and Reaction Conditions
Rhod-2 AM is synthesized by esterifying Rhod-2 with acetoxymethyl (AM) groups. The process involves dissolving Rhod-2 in anhydrous dimethyl sulfoxide (DMSO) and adding a small excess of sodium borohydride (NaBH4) to reduce Rhod-2 to dihydrothis compound. The reaction mixture is incubated until it appears colorless, indicating the formation of dihydrothis compound .
Industrial Production Methods
For industrial production, this compound is typically prepared in bulk by dissolving Rhod-2 in DMSO and adding NaBH4. The reaction is scaled up by adjusting the quantities of reagents proportionally. The product is then purified and packaged for distribution .
Chemical Reactions Analysis
Types of Reactions
Rhod-2 AM undergoes several types of chemical reactions, including:
Hydrolysis: Once inside the cell, endogenous esterases hydrolyze this compound to Rhod-2, which binds to calcium ions.
Common Reagents and Conditions
Oxidation: Sodium borohydride (NaBH4) is commonly used to reduce Rhod-2 to dihydrothis compound.
Hydrolysis: Endogenous esterases within the cell facilitate the hydrolysis of this compound.
Major Products Formed
Oxidation: Dihydrothis compound
Hydrolysis: Rhod-2
Scientific Research Applications
Rhod-2 AM is extensively used in various scientific research fields, including:
Chemistry: Used as a calcium ion indicator in various chemical assays.
Biology: Employed to measure intracellular calcium levels in cells and tissues with high autofluorescence.
Medicine: Utilized in cardiac research to investigate calcium signaling in heart cells.
Industry: Applied in the development of calcium ion detection kits and assays.
Comparison with Similar Compounds
Rhod-2 AM is unique among calcium indicators due to its long-wavelength excitation and emission, which reduces interference from autofluorescence and light scattering. Similar compounds include:
Fluo-3: Another calcium indicator with shorter excitation and emission wavelengths.
Fura-2: A UV-excitable calcium indicator.
This compound’s long-wavelength properties make it more suitable for applications involving cells and tissues with high autofluorescence .
Properties
IUPAC Name |
[9-[4-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-3-[2-[2-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-5-methylphenoxy]ethoxy]phenyl]-6-(dimethylamino)xanthen-3-ylidene]-dimethylazanium;bromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H59N4O19.BrH/c1-32-10-16-42(55(24-48(61)71-28-67-33(2)57)25-49(62)72-29-68-34(3)58)46(20-32)65-18-19-66-47-21-37(11-17-43(47)56(26-50(63)73-30-69-35(4)59)27-51(64)74-31-70-36(5)60)52-40-14-12-38(53(6)7)22-44(40)75-45-23-39(54(8)9)13-15-41(45)52;/h10-17,20-23H,18-19,24-31H2,1-9H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWXWZOWDWYQKBK-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C)OCCOC2=C(C=CC(=C2)C3=C4C=CC(=[N+](C)C)C=C4OC5=C3C=CC(=C5)N(C)C)N(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H59BrN4O19 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1123.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.